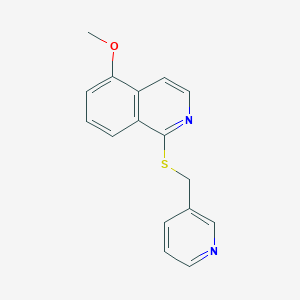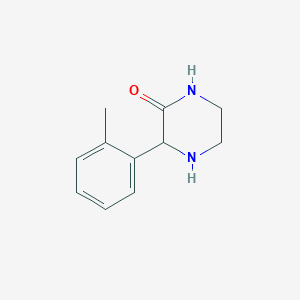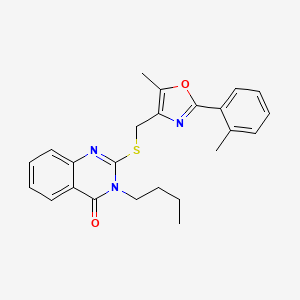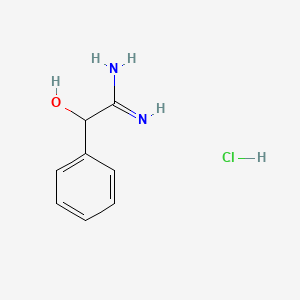
5-Methoxy-1-((pyridin-3-ylmethyl)thio)isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present. For instance, the methoxy group might undergo demethylation under certain conditions, while the thioether group could potentially be oxidized .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar functional groups could make it more soluble in polar solvents .科学的研究の応用
Pyridine Derivatives as Insecticides
Research into pyridine derivatives, including structures similar to 5-Methoxy-1-((pyridin-3-ylmethyl)thio)isoquinoline, has shown promising applications in the field of agriculture, particularly as insecticides. A study by Bakhite et al. (2014) synthesized various pyridine derivatives and tested their insecticidal activity against cowpea aphid. The results indicated significant aphidicidal activities, with one compound displaying approximately four times the insecticidal activity of the commercial insecticide acetamiprid. This indicates the potential for developing effective, chemically novel insecticides based on pyridine and isoquinoline derivatives for agricultural use, offering new tools for pest management and crop protection (Bakhite et al., 2014).
Advances in Organic Synthesis
In the realm of organic chemistry, 5-Methoxy-1-((pyridin-3-ylmethyl)thio)isoquinoline and related compounds have been central to new synthetic methodologies. Zheng et al. (2012) developed an efficient one-pot synthesis of isoquinolines and heterocycle-fused pyridines via a three-component reaction involving aryl ketones, hydroxylamine, and alkynes. This method facilitates the rapid assembly of multisubstituted isoquinolines and related structures, highlighting the versatility and utility of isoquinoline derivatives in constructing complex heterocyclic compounds, which are crucial in pharmaceuticals, agrochemicals, and materials science (Zheng et al., 2012).
Catalysis and Process Chemistry
Isoquinoline derivatives like 5-Methoxy-1-((pyridin-3-ylmethyl)thio)isoquinoline have also found applications in catalysis and process chemistry. Matsuda (1973) explored the cobalt carbonyl-catalyzed hydroesterification of butadiene, utilizing isoquinoline as a solvent to enhance the production yield of methyl 3-pentenoate. The study underscores the role of isoquinoline derivatives in industrial chemistry, particularly in catalytic processes that lead to the efficient production of valuable chemical intermediates (Matsuda, 1973).
Novel Heterocyclic Compounds Synthesis
Isoquinoline derivatives, including those structurally related to 5-Methoxy-1-((pyridin-3-ylmethyl)thio)isoquinoline, are key intermediates in the synthesis of novel heterocyclic compounds. Zhu et al. (1999) reported the synthesis of 1-trifluoroacetyl indolizines and pyrrolo-[1,2-a]isoquinolines, demonstrating the potential of isoquinoline derivatives in generating diverse heterocyclic structures with potential applications in drug discovery and development (Zhu et al., 1999).
Safety And Hazards
特性
IUPAC Name |
5-methoxy-1-(pyridin-3-ylmethylsulfanyl)isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-19-15-6-2-5-14-13(15)7-9-18-16(14)20-11-12-4-3-8-17-10-12/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDYBXJIIKWZJGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CN=C2SCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-1-((pyridin-3-ylmethyl)thio)isoquinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2890282.png)
![5-(2-methoxyethyl)-7-(4-methylpiperidine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2890289.png)

![N-cyclopentyl-5-isopropyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2890291.png)
![1-[(2-chlorophenyl)methyl]-N-(4-methoxyphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2890292.png)
![4-{1-[(2-Chloropyridin-3-yl)sulfonyl]piperidine-4-carbonyl}-3-phenylpiperazin-2-one](/img/structure/B2890294.png)
![2-[4-(Trifluoromethyl)furan-2-yl]acetonitrile](/img/structure/B2890296.png)
![5-(4-bromophenyl)-2-(4-chlorophenyl)-3-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2890297.png)
![4-[(4-chloroanilino)methylene]-2-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2890298.png)


![5-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine hydrochloride](/img/structure/B2890302.png)
![[(2-Benzylphenyl)carbamoyl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2890303.png)
![4-[benzyl(methyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2890304.png)